molecular formula C9H10N2O B041609 6-amino-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22246-00-0

6-amino-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B041609
CAS RN: 22246-00-0
M. Wt: 162.19 g/mol
InChI Key: DVLAULBAJZJPJS-UHFFFAOYSA-N
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Description

6-Amino-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound with diverse applications in organic synthesis and pharmaceutical research. It is a key intermediate for various synthetic processes and has been the subject of numerous studies to understand its properties and potential applications.

Synthesis Analysis

The synthesis of 6-amino-3,4-dihydroisoquinolin-1(2H)-one and related compounds involves various strategies. Notably, Mathison and Tidwell (1976) reported an improved synthesis method for 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline, including the elucidation of stereochemistry for some diastereoisomers (Mathison & Tidwell, 1976). Another approach involves a C(sp3)-H activation/electrocyclization strategy for synthesizing 3,4-dihydroisoquinolines, as described by Chaumontet, Piccardi, and Baudoin (2009) (Chaumontet, Piccardi, & Baudoin, 2009).

Scientific Research Applications

Neuroprotective and Therapeutic Potential

Isoquinoline derivatives have been explored for their neuroprotective and therapeutic potentials in treating neurodegenerative diseases. Studies indicate that certain isoquinoline compounds exhibit significant neuroprotective, anti-addictive, and antidepressant-like activities in animal models, suggesting their potential for treating central nervous system disorders (Antkiewicz‐Michaluk, Agnieszka Wąsik, & Michaluk, 2018). These findings underscore the relevance of researching isoquinoline derivatives for developing novel therapeutic agents.

Antimalarial and Antiprotozoal Applications

8-Aminoquinoline compounds, a class closely related to isoquinolines, have been pivotal in antimalarial and antiprotozoal therapy. Recent developments have focused on evaluating analogs with broader efficacy and reduced toxicity. Tafenoquine, for example, has emerged as a promising candidate for the prophylaxis and radical cure of malaria, demonstrating the potential of 8-aminoquinolines in public health (Tekwani & Walker, 2006). This research avenue highlights the significance of isoquinoline derivatives in combating protozoal infections.

Cancer Research

Isoquinoline derivatives have been identified as potential anticancer agents. Research on tetrahydroisoquinolines, for instance, has uncovered their role as anticancer antibiotics, with certain derivatives approved for treating soft tissue sarcomas (Singh & Shah, 2017). These findings suggest that isoquinoline derivatives could be developed into novel classes of drugs for various therapeutic activities, including cancer treatment.

Fluorescent Probes for Zinc Ion Determination

8-Amidoquinoline derivatives have been utilized as fluorescent probes for zinc ion determination, highlighting their applicability in environmental and biological research. The introduction of various carboxamide groups into 8-aminoquinoline molecules has improved water solubility and cell membrane permeability, making these derivatives effective recognition probes for zinc analysis (Mohamad et al., 2021). This application underscores the versatility of isoquinoline derivatives in scientific research beyond their therapeutic potential.

Safety And Hazards

The safety information available indicates that 6-Amino-3,4-dihydroisoquinolin-1(2H)-one may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The signal word for this compound is "Warning" .

properties

IUPAC Name

6-amino-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLAULBAJZJPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650590
Record name 6-Amino-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

22246-00-0
Record name 6-Amino-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1,2,3,4-tetrahydroisoquinolin-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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